2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring that is substituted with a 4-chlorophenyl group, an ethoxy group, and two phenyl groups. This compound is notable for its potential applications in medicinal chemistry and materials science.
This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and roles in organic synthesis. Pyrroles are five-membered aromatic rings containing a nitrogen atom, making them significant in both synthetic and medicinal chemistry.
The synthesis of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole typically involves a multi-step process that includes condensation, cyclization, and aromatization reactions.
The molecular structure of 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole consists of:
The compound's molecular formula is CHClN, with a molecular weight of approximately 335.85 g/mol. Its structural representation can be visualized using chemical drawing software or databases.
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole can participate in various chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can convert the pyrrole into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
The mechanism of action for 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole involves its interaction with biological targets such as enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or allosteric sites, affecting pathways related to cellular signaling and metabolic processes.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as strong acids or bases.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to characterize this compound's structure and purity .
2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole has several significant applications:
The pyrrole ring (C₄H₄NH) is a five-membered nitrogen-containing heterocycle that serves as a foundational scaffold in medicinal chemistry due to its electronic versatility, planarity, and capacity for diverse functionalization. This core structure enables specific interactions with biological targets—primarily through hydrogen bonding, π-π stacking, and hydrophobic effects—leading to broad therapeutic applications. Notable examples include the antihyperglycemic drug Glimepiride (which features a pyrrole moiety to enhance insulin secretion) [5] and the anticholesterolemic agent Atorvastatin (where the pyrrole ring contributes to HMG-CoA reductase inhibition) [6]. Pyrrole derivatives also underpin antimicrobial, antiviral, and anticancer agents, as evidenced by Sunitinib (a pyrrole-based tyrosine kinase inhibitor) and Vildagliptin (a dipeptidyl peptidase-IV (DPP-IV) inhibitor incorporating a pyrrolidine ring) [5]. The scaffold’s synthetic adaptability allows strategic modifications at the N1, C2, C3, and C5 positions, facilitating optimization of pharmacodynamic and pharmacokinetic properties [6] [9].
Table 1: Therapeutic Applications of Pyrrole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Key Pyrrole Modification |
---|---|---|---|
Glimepiride | Antihyperglycemic | Sulfonylurea receptor (pancreatic β-cells) | N1-linked benzenesulfonylurea |
Atorvastatin | Antihyperlipidemic | HMG-CoA reductase | C3-aryl substituent |
Vildagliptin | Antidiabetic | DPP-IV enzyme | Pyrrolidine ring |
Sunitinib | Anticancer | Tyrosine kinases | C5-ethoxyindole derivative |
The 4-chlorophenyl and ethoxy groups are critical pharmacophores that enhance ligand-receptor binding and metabolic stability. The 4-chlorophenyl moiety—characterized by its electron-withdrawing chlorine atom at the para-position—augments lipophilicity and promotes van der Waals interactions with hydrophobic binding pockets. In PPARγ agonists like the 1,3-diphenyl-1H-pyrazole derivative SP3415, the chlorophenyl group contributes to nanomolar binding affinity by anchoring to the receptor’s ligand-binding domain [2]. Similarly, this group in antimicrobial pyrrole hydrazones enhances membrane penetration [6]. Concurrently, the ethoxy group (–OCH₂CH₃) serves as a conformational modulator and hydrogen-bond acceptor. Its flexible ethyl chain adopts optimal orientations for target engagement, as observed in tetramic acid antifungals where ethoxy substituents improve potency against Rhizoctonia solani [7]. The oxygen atom also forms hydrogen bonds with residues like Ser289 in PPARγ or His740 in kinase domains [5] [6]. Combining these substituents on a pyrrole core creates synergistic effects: the chlorophenyl group elevates binding affinity, while the ethoxy group enhances solubility and reduces metabolic clearance [6] [7].
Table 2: Impact of Chlorophenyl and Ethoxy Substituents on Bioactivity
Substituent | Key Physicochemical Properties | Biological Influence | Example Compounds |
---|---|---|---|
4-Chlorophenyl | - High lipophilicity (ClogP ~2.8) - Electronegative halogen | - Enhanced hydrophobic pocket binding - Improved microbial membrane penetration | SP3415 (PPARγ agonist) [2] Pyrrole hydrazones (antimelanoma) [6] |
Ethoxy | - Moderate hydrophilicity - Conformational flexibility | - Hydrogen-bond acceptance - Metabolic stability | Tetramic acid derivatives (antifungal) [7] Pyrrole DPP-IV inhibitors [5] |
The compound 2-(4-Chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole integrates three strategically selected substituents:
This architecture merges structural features proven in therapeutic agents:
Despite these features, the specific combination in 2-(4-chlorophenyl)-5-ethoxy-1,3-diphenyl-1H-pyrrole remains underexplored. Sigma-Aldrich lists it as a "rare chemical" without analytical data or bioactivity studies [4]. This gap presents an opportunity to investigate its potential as a multi-target agent, particularly for metabolic disorders (leveraging PPARγ affinity) or oncology (via p53 pathway modulation observed in diaryl-pyrroles) [9]. Synthetic routes for analogous structures involve Paal-Knorr cyclization or hydrazone formation [6] [7], enabling efficient derivatization to probe structure-activity relationships.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3